molecular formula C12H8BrClFN3OS B2765357 N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-45-8

N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2765357
CAS No.: 898648-45-8
M. Wt: 376.63
InChI Key: IFXSMELIWKUEIK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with bromine, fluorine, chlorine, and a methylsulfanyl group. The presence of these substituents imparts specific chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The bromine, fluorine, and chlorine substituents are introduced through halogenation reactions using reagents such as bromine, fluorine gas, and chlorine gas, respectively.

    Methylsulfanyl Group Addition: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction between the pyrimidine derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Grignard reagents, organolithium compounds, anhydrous conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anticancer and antiviral drugs.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions involving pyrimidine derivatives.

    Chemical Biology: The compound serves as a probe to investigate enzyme functions and inhibitor design.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-5-chloropyrimidine-4-carboxamide
  • N-(4-bromo-2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
  • N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylpyrimidine-4-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methylsulfanyl group, in particular, distinguishes it from other similar compounds and may enhance its biological activity or selectivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFN3OS/c1-20-12-16-5-7(14)10(18-12)11(19)17-9-3-2-6(13)4-8(9)15/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSMELIWKUEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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